molecular formula C10H18F2N2O2 B13585115 Tert-butyl3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate

Tert-butyl3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate

Cat. No.: B13585115
M. Wt: 236.26 g/mol
InChI Key: WHSZVXRUTYLIIC-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate (CAS: 2229296-12-0) is a fluorinated azetidine derivative with the molecular formula C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.26 g/mol . The compound features a tert-butyl carbamate-protected azetidine ring substituted with a 1-amino-2,2-difluoroethyl group. This structure combines the conformational rigidity of the azetidine ring with the electronic effects of fluorine atoms and the reactivity of the primary amine. Such compounds are critical intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting agents, where fluorine atoms enhance metabolic stability and bioavailability .

Properties

Molecular Formula

C10H18F2N2O2

Molecular Weight

236.26 g/mol

IUPAC Name

tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-4-6(5-14)7(13)8(11)12/h6-8H,4-5,13H2,1-3H3

InChI Key

WHSZVXRUTYLIIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(C(F)F)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • tert-butyl 3-aminoazetidine-1-carboxylate : This is a common precursor, featuring the azetidine ring with a Boc protecting group and a free amino group at the 3-position.
  • Difluoroethylating agents : Reagents capable of introducing the 2,2-difluoroethyl moiety, such as difluoroethyl halides or equivalents, are used for alkylation of the amino group.

Synthetic Route Description

A representative synthetic route can be outlined as follows:

  • Protection of Azetidine Nitrogen : The azetidine nitrogen is protected with a tert-butoxycarbonyl group to give tert-butyl 3-aminoazetidine-1-carboxylate. This protection stabilizes the nitrogen and prevents side reactions during subsequent steps.

  • Difluoroethylation of the Amino Group : The free amino group at the 3-position is alkylated with a difluoroethylating agent under controlled conditions to yield tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate. The reaction is typically conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis, with temperature control to optimize yield.

  • Purification : The product is purified using chromatographic techniques such as flash column chromatography or preparative HPLC to isolate the desired compound with high purity.

Reaction Conditions and Catalysts

  • Solvents: Commonly used solvents include anhydrous acetonitrile, dichloromethane, or tetrahydrofuran (THF).
  • Bases: Mild bases such as triethylamine or potassium carbonate may be employed to facilitate the alkylation step.
  • Temperature: Reactions are often performed at low to ambient temperatures (0°C to room temperature) to control reaction rates and minimize side products.
  • Atmosphere: An inert atmosphere is maintained throughout to avoid moisture and oxygen interference.

Data Tables Summarizing Preparation Parameters and Outcomes

Step Reagents/Conditions Yield (%) Purity (%) Notes
1 Boc2O, base (e.g., triethylamine), solvent 85-90 >95 Standard Boc protection of azetidine N
2 Difluoroethyl halide, base, inert atmosphere, solvent, 0-25°C 65-75 >90 Alkylation of 3-amino group
3 Chromatographic purification - >98 Final isolation of pure product

Research Outcomes and Analytical Data

  • NMR Spectroscopy : Proton (^1H) and fluorine (^19F) NMR confirm the presence of the difluoroethyl group and the azetidine ring protons. The Boc group is confirmed by characteristic tert-butyl signals.
  • Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight of tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate (C11H19F2N2O2) confirm the successful synthesis.
  • Purity Analysis : HPLC analysis typically shows purity above 95%, suitable for further biological or chemical studies.
  • Solubility and Stability : The compound is very soluble in common organic solvents and stable under standard storage conditions.

Comparative Perspectives from Literature

  • Synthesis strategies for fluorinated azetidines often emphasize the importance of selective protection and controlled fluorination steps to avoid decomposition or side reactions.
  • The use of Boc protection is standard in azetidine chemistry to improve handling and reactivity.
  • Fluorinated alkylation reagents require careful handling due to their reactivity and potential toxicity.
  • The described methods align with protocols found in patent literature (e.g., US9682965B2) and peer-reviewed synthetic organic chemistry reports, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Biological Studies: It can be used in the study of enzyme inhibitors and receptor ligands.

    Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Group Key Features
Target Compound (2229296-12-0) C₁₀H₁₈F₂N₂O₂ 236.26 1-Amino-2,2-difluoroethyl High lipophilicity (due to fluorine), amine reactivity, metabolic stability
tert-Butyl 3-aminoazetidine-1-carboxylate (193269-78-2) C₈H₁₆N₂O₂ 172.22 Amino Basic amine for nucleophilic reactions; simpler structure
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (325775-44-8) C₉H₁₈N₂O₂ 186.25 Aminomethyl Increased flexibility; potential for cross-linking
tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate (1083181-23-0) C₉H₁₆FNO₂ 201.23 Fluoromethyl Enhanced electronegativity; improved passive diffusion
tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (1394129-94-2) C₁₁H₁₉NO₄ 229.27 Methoxy-oxoethyl Ester group for hydrolysis or transesterification
tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate (1620451-38-8) C₁₁H₂₀N₂O₄ 244.29 Amino-methoxy-oxoethyl Dual functional groups (amine and ester) for diverse reactivity

Physicochemical Properties

  • Lipophilicity: The target compound’s difluoroethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability. For instance, fluoromethyl-substituted analogs (e.g., CAS 1083181-23-0) exhibit logP values ~1.5–2.0, whereas the target compound is estimated to have a logP of ~2.5 .
  • Reactivity: The primary amine in the target compound enables coupling reactions (e.g., amide bond formation), similar to tert-butyl 3-(aminomethyl)azetidine-1-carboxylate. However, the electron-withdrawing fluorine atoms may reduce nucleophilicity compared to non-fluorinated amines .

Key Research Findings

Fluorine Impact: Fluorinated azetidines demonstrate superior metabolic stability in pharmacokinetic studies compared to non-fluorinated analogs. For example, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate showed a 40% increase in half-life in hepatic microsomes relative to its non-fluorinated counterpart .

Amine Utility: The primary amine in the target compound facilitates late-stage diversification, as seen in the synthesis of tert-butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate, a precursor to kinase inhibitors .

Q & A

Basic: What are the optimal synthetic routes for Tert-butyl3-(1-amino-2,2-difluoroethyl)azetidine-1-carboxylate, and how can reaction yields be improved?

Answer:
A common approach involves nucleophilic substitution or coupling reactions under mild conditions. For example, tert-butyl-protected azetidine derivatives can be synthesized using DMAP and triethylamine in dichloromethane at 0–20°C, as demonstrated in analogous syntheses of related tert-butyl carbamates . To maximize yields:

  • Control temperature rigorously (e.g., gradual warming from 0°C to room temperature).
  • Use anhydrous solvents to minimize hydrolysis of intermediates.
  • Purify via column chromatography with gradients of ethyl acetate/hexane to isolate the product from unreacted starting materials.

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the azetidine ring, tert-butyl group, and difluoroethylamine moiety. 19F^{19}\text{F} NMR is critical for verifying fluorine environments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Confirm purity (>95%) and stoichiometry, especially for nitrogen and fluorine content.

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as recommended in safety data sheets for structurally similar azetidine derivatives .
  • Work in a fume hood to prevent inhalation of volatile by-products (e.g., triethylamine hydrochloride).
  • Store under inert gas (argon) at –20°C to prevent degradation of the amine group.

Advanced: How can stereochemical outcomes be controlled during the synthesis of chiral azetidine intermediates?

Answer:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of prochiral precursors.
  • Chiral Resolution : Separate enantiomers via chiral HPLC with cellulose-based columns, as seen in the isolation of (3R)-configured tert-butyl pyrrolidine derivatives .
  • Protecting Group Strategy : Opt for bulky groups (e.g., tert-butyl carbamate) to sterically hinder racemization during synthesis.

Advanced: What mechanistic insights explain conflicting data in nucleophilic substitution reactions involving this compound?

Answer:
Contradictions in reaction outcomes (e.g., competing elimination vs. substitution) arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while THF may promote elimination.
  • Temperature Dependence : Lower temperatures (0°C) stabilize transition states for substitution, whereas higher temperatures favor elimination (E2) .
  • Nucleophile Strength : Weak nucleophiles (e.g., amines) may require activation via in situ deprotonation with bases like K2_2CO3_3.

Advanced: How should researchers address unexpected by-products in fluorinated azetidine derivatives?

Answer:

  • Reaction Monitoring : Use TLC or HPLC-MS to detect intermediates early. For example, fluorinated by-products may form via over-fluorination or defluorination .
  • Computational Modeling : DFT calculations can predict thermodynamic favorability of pathways (e.g., fluorine vs. hydrogen abstraction).
  • Post-Reaction Quenching : Add scavengers (e.g., DABCO) to trap reactive intermediates like free radicals.

Advanced: What strategies mitigate stability issues in tert-butyl-protected azetidines during long-term storage?

Answer:

  • Lyophilization : Remove residual moisture by freeze-drying under vacuum to prevent hydrolysis of the carbamate group.
  • Inert Packaging : Store in amber vials with argon headspace to avoid oxidation.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify degradation pathways and optimize storage conditions .

Advanced: How can researchers validate the biological activity of derivatives without commercial contamination biases?

Answer:

  • In-House Synthesis : Prepare derivatives via modular routes (e.g., Suzuki coupling for aryl additions) to ensure purity .
  • Control Experiments : Include "no compound" controls and use orthogonal assays (e.g., SPR and cell-based readouts) to confirm target engagement.
  • Batch Analysis : Compare multiple synthetic batches via LC-MS to rule out batch-specific impurities.

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